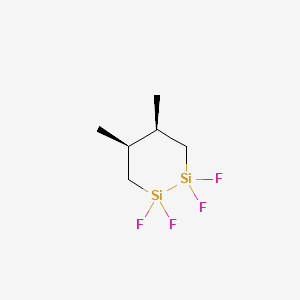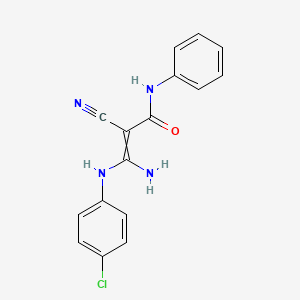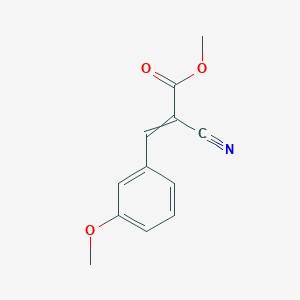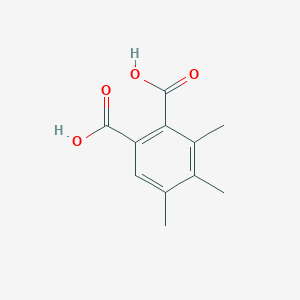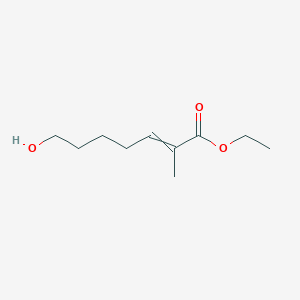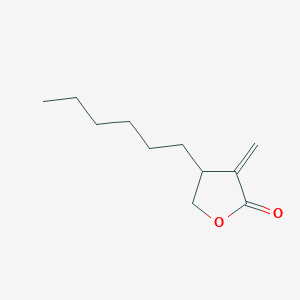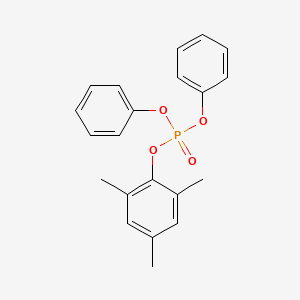![molecular formula C19H16 B14451677 1,2-Dimethyl-11H-benzo[A]fluorene CAS No. 77271-50-2](/img/structure/B14451677.png)
1,2-Dimethyl-11H-benzo[A]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-11H-benzo[A]fluorene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H16 It is a derivative of benzo[A]fluorene, characterized by the presence of two methyl groups at the 1 and 2 positions of the benzo[A]fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-11H-benzo[A]fluorene typically involves the alkylation of benzo[A]fluorene. One common method is the Friedel-Crafts alkylation, where benzo[A]fluorene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethyl-11H-benzo[A]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of nitro, halogen, or other functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-11H-benzo[A]fluorene has several scientific research applications, including:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology:
Biomarker Studies: Studied as a potential biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs) in environmental and biological samples.
Medicine:
Pharmacology: Explored for its potential biological activity and interactions with various molecular targets.
Industry:
Chemical Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-11H-benzo[A]fluorene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The compound may also undergo metabolic activation by cytochrome P450 enzymes, forming reactive intermediates that can bind to cellular macromolecules and induce toxic effects.
Vergleich Mit ähnlichen Verbindungen
Benzo[A]fluorene: The parent compound without the methyl groups.
1,2-Benzofluorene: Another derivative with different substitution patterns.
Chrysofluorene: A structurally related PAH.
Uniqueness: 1,2-Dimethyl-11H-benzo[A]fluorene is unique due to the presence of methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
77271-50-2 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1,2-dimethyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C19H16/c1-12-7-8-14-9-10-17-16-6-4-3-5-15(16)11-18(17)19(14)13(12)2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
BHFOCYFMWUHOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=CC3=C2CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


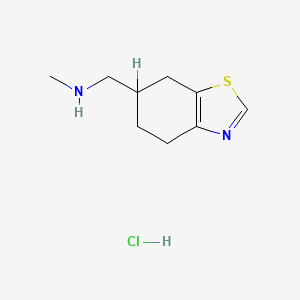
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
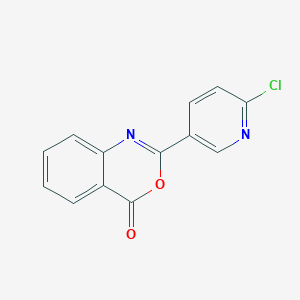
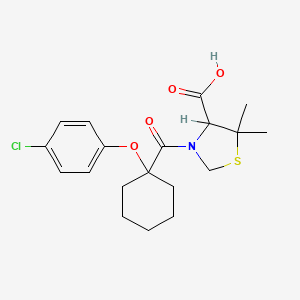
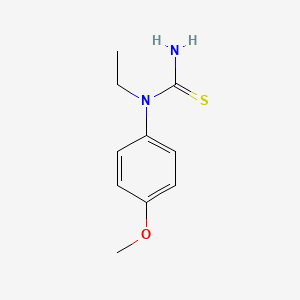
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
